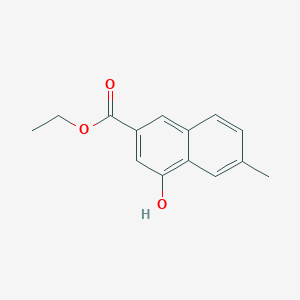

4-Hydroxy-6-methyl-2-naphthalenecarboxylic acid ethyl ester

Description

4-Hydroxy-6-methyl-2-naphthalenecarboxylic acid ethyl ester is a naphthalene-derived compound featuring a hydroxyl group at the 4-position, a methyl substituent at the 6-position, and an ethyl ester moiety at the 2-carboxylic acid position. This structural configuration confers unique physicochemical properties, such as moderate hydrophobicity and stability, making it valuable in synthetic chemistry and pharmacological research.

Properties

IUPAC Name |

ethyl 4-hydroxy-6-methylnaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-3-17-14(16)11-7-10-5-4-9(2)6-12(10)13(15)8-11/h4-8,15H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPYHZPCDYBPEHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C2C=C(C=CC2=C1)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods Analysis

Carbonylation of Hydroxy Aromatic Halides

One of the most established methods for synthesizing hydroxy aromatic carboxylic acid esters, including derivatives related to 4-Hydroxy-6-methyl-2-naphthalenecarboxylic acid ethyl ester, involves the carbonylation of hydroxy aromatic halides . This process is described in detail in patent EP0049616A1, which outlines a novel and commercially viable method for preparing hydroxy aromatic carboxylic acids and their esters.

Process Overview:

- Starting from β-naphthol, selective bromination produces 1,6-dibromo-2-naphthol.

- Treatment with hydrobromic acid and metallic tin yields 6-bromo-2-naphthol, a hydroxy aromatic halide.

- This halide undergoes carbonylation in the presence of carbon monoxide, a Group VIII metal catalyst (e.g., iridium, osmium, ruthenium), and a reactive alcohol solvent such as ethanol.

- The reaction inserts a carboxyl group at the halide position, forming the corresponding hydroxy naphthoate ester.

- Subsequent hydrolysis can convert the ester to the free acid if desired.

Key Reaction Conditions:

- Temperature range: 50–300 °C.

- Pressure: Suitable for carbonylation reactions (often elevated CO pressure).

- Catalysts: Group VIII metal catalysts are critical for reaction efficiency.

- Acid neutralization: Weak bases such as tertiary amines (e.g., triethylamine) are added to neutralize acids formed during the reaction (e.g., hydrobromic acid).

Advantages:

- Economical and relatively safe.

- High yields of ester products.

- Versatility in producing various hydroxy aromatic carboxylic acid esters.

This method is adaptable to the synthesis of 4-Hydroxy-6-methyl-2-naphthalenecarboxylic acid ethyl ester by employing appropriately substituted hydroxy aromatic halides and ethanol as the alcohol solvent.

Controlled Sulfuric Acid-Mediated Esterification and Deacetylation

Another approach relevant to the preparation of substituted naphthalenecarboxylic acid esters involves controlled acid-catalyzed esterification and deacetylation using sulfuric acid with carefully regulated water content. This method is described in patent CA1166646A and is particularly applicable to methyl-substituted naphthalenic derivatives.

Process Highlights:

- The sulfuric acid concentration is controlled between 91% and 99%, preferably 94%-96%, with staged incremental water addition during the reaction.

- This control prevents stalling of deacetylation and minimizes by-product formation.

- The reaction temperature is lowered, and heating/cooling cycles are lengthened to improve selectivity.

- The process yields high-purity ethyl esters of hydroxy-substituted naphthalenecarboxylic acids.

Reaction Monitoring Data (Representative):

| Time (hr) | % Starting Material (DHAA) | % Desired Ester (HMEP) | % By-products (DMPCA + D) |

|---|---|---|---|

| 0.75 | 34.5 | 54.5 | 11.0 |

| 2.5 | 26.9 | 56.2 | 15.9 |

| 3.75 | 7.5 | 74.8 | 17.7 |

| 5.0 | 2.7 | 79.5 | 18.8 |

DHAA: 4,6-dihydroxy-2-acetyl-2-naphthoic acid (starting material); HMEP: hydroxy methyl ethyl pyrone (desired ester); DMPCA: dimethyl pyrone carboxylic acid (by-product)

This method is especially useful for methyl-substituted naphthalenecarboxylic acid esters, providing a practical and selective synthesis route for 4-Hydroxy-6-methyl-2-naphthalenecarboxylic acid ethyl ester under optimized acid and water content conditions.

Lewis Acid-Mediated 1,2-Acyl Shift of Oxabenzonorbornadienes

A more recent and innovative synthetic approach involves the Lewis acid-mediated 1,2-acyl shift of oxabenzonorbornadienes to access hydroxy naphthoic acid esters with novel substitution patterns. This method, reported in a 2023 study, enables the synthesis of hydroxy-substituted naphthoic acid esters via a rearrangement mechanism.

Comparative Summary of Preparation Methods

| Method | Starting Material | Key Reagents & Catalysts | Advantages | Limitations |

|---|---|---|---|---|

| Carbonylation of Hydroxy Aromatic Halides | β-naphthol → 6-bromo-2-naphthol | Carbon monoxide, Group VIII metal catalysts, ethanol | High yield, commercially viable, well-established | Requires handling CO and catalysts |

| Controlled Sulfuric Acid Esterification | 4,6-dihydroxy-2-acetyl-2-naphthoic acid | Concentrated sulfuric acid (94-96%), staged water addition | Selective, minimizes by-products, scalable | Sensitive to acid concentration and water content |

| Lewis Acid-Mediated 1,2-Acyl Shift | Oxabenzonorbornadienes | Lewis acids | Novel substitution patterns, mechanistically distinct | Emerging method, less established |

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-hydroxy-6-methyl-, ethyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products

Oxidation: Formation of 2-Naphthalenecarboxylic acid, 4-oxo-6-methyl-, ethyl ester.

Reduction: Formation of 2-Naphthalenecarboxylic acid, 4-hydroxy-6-methyl-, ethyl alcohol.

Substitution: Formation of various substituted naphthalenecarboxylic acid derivatives.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-hydroxy-6-methyl-, ethyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-6-methyl-, ethyl ester involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with four analogs, focusing on structural variations, synthesis, and applications.

Table 1: Structural and Functional Comparison

Key Differences and Research Findings

Core Structure and Reactivity: The naphthalene core in the target compound enhances aromatic stability and π-π interactions compared to the quinoline derivative (), which contains a nitrogen heteroatom that may participate in hydrogen bonding . Myristic acid ethyl ester (a saturated fatty acid ester) lacks aromaticity, resulting in lower melting points and higher solubility in non-polar solvents compared to naphthalene-based esters .

Substituent Effects: The 6-methyl group in the target compound increases steric hindrance compared to 6-hydroxy-2-naphthaleneacetic acid methyl ester (), which has a smaller acetic acid side chain .

Synthesis Methods: Ethyl esters are typically synthesized via acid-catalyzed esterification (e.g., H₂SO₄ in ethanol) or base-mediated transesterification (e.g., sodium ethoxide), as seen in and . Methyl esters, such as those in , often employ methanol under similar conditions .

Applications :

- Naphthalene-based esters are frequently used as intermediates in drug synthesis (e.g., kinase inhibitors in ) or reference standards (). In contrast, fatty acid esters like myristic acid ethyl ester serve as model compounds for lipid membrane studies .

Physicochemical Properties and Solubility

Table 2: Physical Properties

Research and Industrial Relevance

- Pharmacology : The hydroxyl and ester groups in the target compound may facilitate interactions with biological targets, similar to kinase inhibitors described in .

- Material Science: Naphthalene derivatives are explored for optoelectronic applications due to their conjugated systems, whereas fatty acid esters like myristic acid ethyl ester are used in lipid-based nanomaterials .

- Synthetic Chemistry : Ethyl esters are preferred over methyl esters in some reactions due to slower hydrolysis rates, enhancing intermediate stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.